5-Bromo-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine
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Overview
Description
5-Bromo-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyrimidine moiety linked to a piperidine ring, further connected to a methyl-oxazole group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps. One common method starts with the bromination of pyrimidine to form 5-bromopyrimidine. This intermediate is then reacted with piperidine under controlled conditions to yield 5-bromopyrimidin-2-yl)piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve yield and efficiency. Additionally, the purification process is optimized using techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopyrimidine moiety can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine and oxazole rings.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Sonogashira couplings, facilitated by palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide (LDA) for metallation, palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of microwave irradiation to accelerate reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidines, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
5-Bromo-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA and RNA synthesis. The piperidine and oxazole rings may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromopyrimidin-2-yl)morpholine: This compound shares the bromopyrimidine moiety but has a morpholine ring instead of a piperidine ring.
5-Bromopyridine: Similar in structure but lacks the piperidine and oxazole rings.
N-[[4-(5-bromopyrimidin-2-yl)oxy-3-methyl-phenyl]carbamoyl]: Another compound with a bromopyrimidine moiety but different substituents.
Uniqueness
The uniqueness of 5-Bromo-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O2/c1-11-6-14(22-19-11)9-20-4-2-12(3-5-20)10-21-15-17-7-13(16)8-18-15/h6-8,12H,2-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGPIKGCLPSTIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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